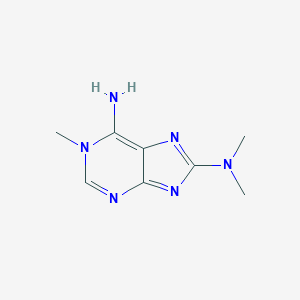
8-Dimethylamino-1-methyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Dimethylamino-1-methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N6 and its molecular weight is 192.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mechanistic Studies in Cell Cycle Regulation
8-Dimethylamino-1-methyladenine has been identified as a potent antagonist of 1-methyladenine, a natural hormone involved in the maturation of starfish oocytes. Research indicates that this compound can inhibit the action of 1-methyladenine effectively, with a concentration for 50% inhibition at approximately 1 µM. This property makes it a valuable tool for investigating the mechanisms underlying cell cycle control and maturation processes in various organisms .
Case Study: Starfish Oocyte Maturation
- Objective: To understand the role of 1-methyladenine in oocyte maturation.
- Findings: The use of this compound provided insights into the molecular interactions between 1-methyladenine and its receptor, leading to a proposed modified model of these interactions .
Biochemical Assays and Drug Development
In biochemical assays, this compound can serve as a reference compound for developing new drugs aimed at modulating cellular processes influenced by adenine derivatives. Its role as an antagonist allows researchers to assess the effects of other compounds in similar pathways, particularly in drug development aimed at treating diseases associated with cell cycle dysregulation.
Case Study: Drug Development Insights
- Objective: To explore new compounds targeting cell cycle regulation.
- Findings: The structure of this compound serves as a scaffold for synthesizing new potential inhibitors that could enhance therapeutic efficacy against various cancers .
Future Directions in Research
The applications of this compound extend beyond basic research into practical therapeutic developments. Future studies may focus on:
- Structural Modifications: To enhance potency and selectivity against specific biological targets.
- Combination Therapies: Investigating the synergistic effects when used alongside other established anticancer agents or epigenetic modifiers.
- In Vivo Studies: Evaluating the pharmacokinetics and bioavailability to assess its potential as a therapeutic agent.
特性
CAS番号 |
148019-91-4 |
|---|---|
分子式 |
C8H12N6 |
分子量 |
192.22 g/mol |
IUPAC名 |
6-imino-N,N,1-trimethyl-7H-purin-8-amine |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-11-5-6(9)14(3)4-10-7(5)12-8/h4,9H,1-3H3,(H,11,12) |
InChIキー |
VPCUWJQRQHYZJI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=N)NC(=N2)N(C)C |
異性体SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
正規SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
同義語 |
8-dimethylamino-1-methyladenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















